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Compound of Interest

Compound Name:
6-(4-Methoxyphenyl)-2,2-

dimethylmorpholine

CAS No.: 1017480-89-5

Cat. No.: B3394255 Get Quote

A Technical Guide for Medicinal Chemistry & Process
Development[1]
Part 1: Executive Technical Profile
CAS 1017480-89-5 is a high-value heterocyclic building block characterized by a morpholine

scaffold with a gem-dimethyl substitution at the C2 position and a methoxyphenyl group at C6.

[1] Its structural rigidity and lipophilicity make it a critical scaffold for designing monoamine

transporter inhibitors and sigma receptor ligands.
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Property Specification

Chemical Name 6-(4-methoxyphenyl)-2,2-dimethylmorpholine

Molecular Formula C₁₃H₁₉NO₂

Molecular Weight 221.30 g/mol

Structural Class
Substituted Morpholine / Phenethylamine

derivative

Key Function Chiral/Achiral Intermediate for API Synthesis

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

Part 2: Comparative Performance Analysis
When procuring CAS 1017480-89-5, the primary decision lies between High-Purity Research

Grade and Technical Grade.[1] The choice significantly impacts downstream experimental

success, particularly in Structure-Activity Relationship (SAR) studies where impurity

interference can produce false positives.

Research Grade vs. Technical Grade
The following table compares the performance impact of procuring >98% purity

(Recommended) versus standard >95% options.
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Feature
High-Purity Grade

(>98%)

Technical Grade

(~95%)
Impact on Research

Impurity Profile
<0.5% Single

Unknown Impurity

Up to 2-3% Des-

methyl or

Regioisomers

Critical: Regioisomers

(e.g., 3,3-dimethyl

variants) can

competitively bind to

targets, skewing IC50

data.[1]

Residual Solvents
<500 ppm (NMR

confirmed)

Often high in

Toluene/THF

High solvent loads

can be cytotoxic in

cell-based assays,

mimicking "activity."

Salt Form

Consistency

Defined (Free Base or

HCl)

Variable (Often mixed

salts)

Inconsistent

stoichiometry leads to

weighing errors and

non-reproducible

molar dosing.

Application
Late-stage SAR,

Biological Assays
Early-stage Synthesis

Use Technical Grade

only if the molecule

will be purified again

in the next step.[1]

The Stereochemistry Factor
Critical Note: The structure contains a chiral center at C6.

CAS 1017480-89-5 is typically assigned to the Racemate or unspecified stereochemistry in

general catalogs.[1]

Risk: If your biological target is stereoselective (e.g., a receptor pocket), using the racemate

effectively halves your active concentration and introduces 50% "inert" or potentially

antagonistic distomer.

Recommendation: For biological assays, explicitly request Chiral Purity Data (ee% > 99%) or

Chiral Resolution if a specific enantiomer (R or S) is required.
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Part 3: Procurement & QC Specifications
To ensure scientific integrity, attach the following "Dealbreaker" specifications to your purchase

order (PO).

Core Specifications Table
Attribute Acceptance Criteria Method

Appearance
White to Off-white Crystalline

Solid
Visual

Identification A ¹H-NMR conforms to structure NMR (DMSO-d₆)

Identification B
Mass Spec (M+H) = 222.3 ±

0.5 amu
LC-MS (ESI+)

Assay (Purity) ≥ 98.0% (Area %) HPLC (Method below)

Chiral Purity
Report Enantiomeric Excess

(ee%)
Chiral HPLC

Water Content ≤ 0.5% w/w Karl Fischer

Residual Solvents
Methanol < 3000 ppm, Toluene

< 890 ppm
GC-HS

Critical Impurities to Monitor
Des-methyl Analog: 6-(4-methoxyphenyl)-2-methylmorpholine.[1] (Result of incomplete

methylation during synthesis).

Regioisomer: 5-(4-methoxyphenyl)-2,2-dimethylmorpholine.[1] (Result of cyclization errors).

Precursor Carryover: 2-amino-1-(4-methoxyphenyl)ethanol derivatives.[1]

Part 4: Experimental Validation Protocols
Do not rely solely on the Vendor CoA. Validate the material upon receipt using these self-

validating protocols.
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Protocol A: Analytical HPLC (Reverse Phase)
This method separates the main peak from common synthetic byproducts.

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Flow Rate: 1.0 mL/min.

Temperature: 30°C.

Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Aromatic ring).

Gradient:

0-2 min: 5% B (Isocratic hold)[1]

2-15 min: 5% -> 95% B (Linear Gradient)[1]

15-20 min: 95% B (Wash)[1]

Pass Criteria: Main peak retention time ~8-10 min. No single impurity > 0.5%.

Protocol B: Rapid ¹H-NMR Identity Check
Run in DMSO-d₆. Verify the diagnostic signals to confirm the 2,2-dimethyl substitution, which

distinguishes this CAS from cheaper analogs.

Aromatic Region: Two doublets (AA'BB' system) at δ 6.8 - 7.3 ppm (4H, 4-methoxyphenyl).

[1]

Methoxy Group: Singlet at δ 3.73 ppm (3H).

Diagnostic Gem-Dimethyl: Two distinct singlets (or one overlapping singlet depending on

resolution) around δ 1.1 - 1.3 ppm (6H).[1] Absence of these signals indicates the wrong

product.
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Morpholine Core: Multiplets at δ 2.5 - 4.0 ppm corresponding to the CH₂ and CH protons of

the ring.

Part 5: Visualizations
QC Decision Tree (Workflow)
This logic flow ensures that only material suitable for the specific experimental stage is

released.
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Caption: QC Decision Tree separating workflows for biological vs. synthetic applications.

Synthesis & Impurity Origin
Understanding the synthesis helps identify potential impurities.
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Caption: Simplified pathway showing origin of critical process impurities (Regioisomers and

Open Chain forms).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. (5Z)-4-Hydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-5-((4-hydroxy-3-(3-methyl-
2-buten-1-yl)phenyl)methylene)-2(5H)-furanone | C27H28O5 | CID 54675755 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | C13H19NO2 | CID 24271540 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Quality Control Specifications for CAS 1017480-89-5
Procurement]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3394255#quality-control-specifications-for-cas-
1017480-89-5-procurement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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